Ethyl 3-anilino-4-hydroxy-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-anilino-4-hydroxy-2-methylbenzoate is a chemical compound with a complex aromatic structure It is characterized by the presence of an ethyl ester group, an aniline moiety, a hydroxyl group, and a methyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-anilino-4-hydroxy-2-methylbenzoate typically involves multiple steps. One common method includes the following steps:
Alkylation: The starting material, 3-hydroxy-2-methylbenzoic acid, is alkylated using ethyl iodide in the presence of a base such as potassium carbonate to form ethyl 3-hydroxy-2-methylbenzoate.
Nitration: The ethyl ester is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 4-position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-anilino-4-hydroxy-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ethyl 3-anilino-4-oxo-2-methylbenzoate.
Reduction: Formation of ethyl 3-anilino-4-amino-2-methylbenzoate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-anilino-4-hydroxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-anilino-4-hydroxy-2-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and aniline groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-anilino-4-hydroxybenzoate: Lacks the methyl group at the 2-position.
Ethyl 3-anilino-2-methylbenzoate: Lacks the hydroxyl group at the 4-position.
Ethyl 4-hydroxy-2-methylbenzoate: Lacks the aniline group at the 3-position.
Uniqueness
Ethyl 3-anilino-4-hydroxy-2-methylbenzoate is unique due to the combination of functional groups attached to the benzoate core. This unique structure allows for specific interactions and reactivity that are not observed in similar compounds, making it valuable for various applications in research and industry.
Properties
CAS No. |
928312-26-9 |
---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
ethyl 3-anilino-4-hydroxy-2-methylbenzoate |
InChI |
InChI=1S/C16H17NO3/c1-3-20-16(19)13-9-10-14(18)15(11(13)2)17-12-7-5-4-6-8-12/h4-10,17-18H,3H2,1-2H3 |
InChI Key |
QIFFIJJYQKGKJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)O)NC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.